Methyl reserpate

描述

Methyl reserpate is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria. Reserpine has been historically significant in the field of psychopharmacology due to its tranquilizing and antihypertensive properties . This compound is formed through the hydrolysis of reserpine and is known for its stability and unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Methyl reserpate can be synthesized through the hydrolysis of reserpine. The process involves the cleavage of the lactone ring in reserpine using methoxide ion, resulting in the formation of this compound . The reaction conditions typically include a basic environment to facilitate the hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of reserpine from Rauwolfia serpentina, followed by its hydrolysis under controlled conditions to yield this compound .

化学反应分析

Types of Reactions: Methyl reserpate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reserpic acid and other related compounds.

Reduction: Reduction reactions can convert this compound into different derivatives with altered pharmacological properties.

Substitution: Substitution reactions involving this compound can lead to the formation of various analogs with potential therapeutic applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include reserpic acid, trimethoxybenzoic acid, and other related compounds .

科学研究应用

Chemical Properties and Mechanism of Action

Methyl reserpate primarily functions as a monoamine-depleting agent , targeting the ATP/Mg²⁺ pump in presynaptic neurons. By inhibiting this pump, it leads to a significant reduction in catecholamines—neurotransmitters such as dopamine, norepinephrine, and serotonin—which are crucial for various physiological processes including mood regulation and cardiovascular function. The compound's ability to modulate neurotransmitter levels makes it a valuable tool in neurobiological research.

Neurotransmission Studies

This compound is extensively used to study the role of monoamines in brain function. By depleting these neurotransmitters, researchers can observe resultant behavioral changes in animal models, providing insights into conditions such as depression and anxiety. For instance, its serotonin-depleting effects have been pivotal in developing early models of depression, allowing scientists to explore the relationship between serotonin levels and mood disorders.

Pharmacological Development

The compound has played a significant role in the development of new antidepressants. By assessing how other drugs can reverse the effects induced by this compound, researchers can identify potential antidepressant candidates. This method has facilitated the understanding of various classes of antidepressants and their mechanisms of action.

Animal Models of Disease

This compound is utilized in creating animal models for neurodegenerative diseases like Parkinson's disease. Its dopamine-depleting properties mimic symptoms associated with Parkinson's, making it a useful agent for studying disease mechanisms and testing therapeutic interventions.

Biochemical Interactions

This compound interacts with several biochemical pathways:

- Catecholamine Pathway : Its inhibition of the ATP/Mg²⁺ pump disrupts normal catecholamine storage and release.

- Cell Signaling : The compound influences cellular processes by altering gene expression and metabolic pathways .

Synthesis and Production

This compound can be synthesized through hydrolysis of reserpine using methoxide ion under controlled conditions. This process allows for the production of this compound on an industrial scale from natural sources.

Case Study 1: Antidepressant Development

In one study, researchers used this compound to deplete serotonin levels in rats to create a model for depression. The effects of various antidepressants were tested on these models to evaluate their efficacy in reversing depressive symptoms induced by monoamine depletion.

Case Study 2: Neurodegenerative Disease Research

Another study employed this compound to simulate Parkinsonian symptoms in rodents. The research aimed to investigate potential neuroprotective agents that could mitigate the effects of dopamine depletion.

Summary of Applications

| Application Area | Description |

|---|---|

| Neurotransmission Studies | Investigating the role of monoamines in mood regulation and behavior through depletion effects |

| Pharmacological Development | Assessing new antidepressants based on their ability to counteract this compound effects |

| Disease Models | Creating models for neurodegenerative diseases like Parkinson's using dopamine depletion |

作用机制

Methyl reserpate exerts its effects by inhibiting the uptake of neurotransmitters into storage vesicles located in presynaptic neurons. This inhibition leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals . The reduction in these neurotransmitters results in the tranquilizing and antihypertensive effects observed with this compound.

相似化合物的比较

Reserpine: The parent compound from which methyl reserpate is derived.

Rescinnamine: Another alkaloid found in Rauwolfia species with similar tranquilizing and antihypertensive properties.

Deserpidine: A related compound with similar actions but different pharmacokinetic properties.

Uniqueness of this compound: this compound is unique due to its stability and the specific chemical reactions it undergoes. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a valuable compound in scientific research and pharmaceutical development .

生物活性

Methyl reserpate, a derivative of the alkaloid reserpine, has garnered attention for its biological activities, particularly in the fields of pharmacology and neurochemistry. This compound is primarily derived from the roots of Rauwolfia vomitoria, a plant known for its medicinal properties. The following sections detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

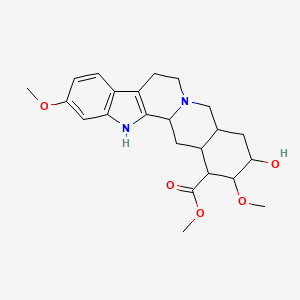

- Chemical Formula : C₂₃H₂₈N₂O₄

- Molecular Weight : 414.49 g/mol

- CAS Number : 2901-66-8

This compound exhibits several pharmacological activities, primarily through its action on neurotransmitter systems. Key findings include:

- Norepinephrine Transport Inhibition : this compound has been shown to competitively inhibit norepinephrine transport into chromaffin vesicles with a Ki value of approximately 38 nM. This inhibition is significant as it affects catecholamine storage and release, similar to reserpine but with different potency levels .

- Binding Affinity : The compound also binds to chromaffin-vesicle membranes, influencing neurotransmitter dynamics. Studies indicate that this compound's binding characteristics suggest a hydrophobic interaction with the amine binding site of the catecholamine transporter .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antihypertensive Activity : Like its parent compound reserpine, this compound has been associated with antihypertensive effects. It modulates blood pressure by affecting sympathetic nervous system activity .

- Endocrine Effects : Research indicates that this compound derivatives can influence endocrine functions, such as stimulating lactogen release from the anterior pituitary and affecting estrous cycles in rats .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

属性

IUPAC Name |

methyl 17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJQWFFIUHUJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951620 | |

| Record name | Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-66-8 | |

| Record name | Methyl reserpate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is methyl reserpate's effect on neurotransmitters selective?

A2: While this compound primarily targets serotonin and norepinephrine, research suggests it might not be completely selective in its action. Studies have shown that its effects extend to other neurotransmitters, including dopamine. [, ] This broader impact contributes to its complex pharmacological profile.

Q2: What is the molecular structure of this compound?

A3: this compound is a naturally occurring alkaloid. Its structure is closely related to reserpine, with the key difference being a methyl ester group at position 18 of the indole ring system. This subtle structural variation contributes to the differences in pharmacological activity between this compound and reserpine. [, , , ]

Q3: Does the route of administration influence the metabolism of reserpine to this compound?

A5: Yes, the route of administration significantly influences the metabolism of reserpine. Oral administration of reserpine results in higher levels of this compound compared to parenteral administration. [] This difference highlights the importance of the intestinal tract in the conversion of reserpine to this compound. [, ]

Q4: How do structural modifications of reserpine affect its activity?

A7: Research has demonstrated that the trimethoxybenzoyl moiety of reserpine is crucial for its activity, while the alkaloid ring system determines its binding affinity. [] Specifically, replacing the trimethoxybenzoyl group with other moieties diminishes the inhibitory effect on norepinephrine transport and binding affinity to chromaffin vesicle membranes. [] These findings underscore the importance of specific structural features for the pharmacological activity of reserpine and its derivatives, including this compound.

Q5: What are the known toxicological concerns associated with this compound?

A8: While this compound was historically investigated for its therapeutic potential, its clinical use has been limited, likely due to concerns about potential side effects and the availability of alternative drugs. []

Q6: How is this compound typically analyzed and quantified?

A6: Various analytical techniques have been employed for the characterization and quantification of this compound. These include:

- Spectroscopy: Infrared and ultraviolet spectroscopy help identify and characterize this compound based on its unique absorption patterns. [, ]

- Chromatography: Paper chromatography and gas chromatography coupled with mass spectrometry (GC-MS) enable the separation and identification of this compound from complex mixtures, including biological samples. [, , , ]

- Differential Scanning Calorimetry (DSC): DSC is used to determine purity, detect polymorphism, and study thermal properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。